rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis
Description
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis (CAS: 2639371-00-7) is a chiral small molecule with the molecular formula C₁₈H₂₃ClN₂O₃ and a molecular weight of 350.84 g/mol . Structurally, it features a tetrahydropyran (oxane) ring substituted with an amine group at the 3R and 4R positions, linked via an acetamide moiety to a 7-methoxynaphthalen-1-yl aromatic system. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization. The 7-methoxy-naphthalene group may confer π-π stacking capabilities, analogous to bioactive compounds targeting aromatic receptor domains .
Properties
Molecular Formula |
C18H23ClN2O3 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-22-14-6-5-12-3-2-4-13(15(12)10-14)9-18(21)20-17-7-8-23-11-16(17)19;/h2-6,10,16-17H,7-9,11,19H2,1H3,(H,20,21);1H/t16-,17+;/m0./s1 |
InChI Key |
BWXLKQRUXCFKFQ-MCJVGQIASA-N |
Isomeric SMILES |
COC1=CC2=C(C=CC=C2CC(=O)N[C@@H]3CCOC[C@@H]3N)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NC3CCOCC3N)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Aromatic Systems : The 7-methoxynaphthalenyl group in the target compound offers superior hydrophobic interactions relative to dichlorophenyl or chromenyloxy groups, as seen in docking studies of similar acetamides .
- Salt Forms : Hydrochloride salts (target compound, ) improve bioavailability over neutral analogs (e.g., ), critical for oral administration.
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